molecular formula C20H32 B1210061 Aphidicol-15-ene

Aphidicol-15-ene

Cat. No. B1210061
M. Wt: 272.5 g/mol
InChI Key: OQLQRDAXEXXZKZ-TXTPUJOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aphidicol-15-ene is a diterpenoid.

Scientific Research Applications

Invertebrate Predation Studies

  • Study of Predator-Prey Interactions: A study by Nienstedt & Poehling (2004) explored the use of 15N as a marker in predation studies, focusing on epigeic polyphagous predators in a wheat field using 15N-marked aphids as prey (Nienstedt & Poehling, 2004).

Chemical Synthesis and Structural Studies

  • Aphidicolane, Stemodane, and Stemarane Diterpenoids: The review by La Bella et al. (2016) discusses the use of (+)-podocarpic acid as a chiral template in the synthesis of aphidicolane, stemodane, and stemarane diterpenoids, highlighting its role in the construction of polycyclic structures (La Bella et al., 2016).
  • Synthesis of Aphidicolin and Analogues: Bilodeau, Dubé, & Deslongchamps (2003) reported the synthesis of a macrocyclic triene as a key intermediate for the synthesis of aphidicolin, a compound related to Aphidicol-15-ene (Bilodeau, Dubé, & Deslongchamps, 2003).

Antileishmanial Activities

  • Novel Drugs with Antiparasitic Potential: Kayser, Kiderlen, Bertels, & Siems (2001) identified aphidicolin and its semisynthetic derivatives as novel drugs with antileishmanial activity in vitro, showing potential as antiparasitic agents (Kayser, Kiderlen, Bertels, & Siems, 2001).

Anticancer Research

  • Systemic Efficacy in Cancer Treatment: Michaelis et al. (2005) explored the systemic application of aphidicolin encapsulated in liposomes, demonstrating its potential in tumor growth inhibition in neuroblastoma-bearing mice (Michaelis et al., 2005).

Genetic and Chromosomal Studies

  • DNA Polymerase α Inhibition: Glover, Berger, Coyle, & Echo (2004) found that aphidicolin, a compound related to Aphidicol-15-ene, induces chromosome gaps and breaks at specific sites in human chromosomes, suggesting its use as a tool in genetic research (Glover, Berger, Coyle, & Echo, 2004).

Terpene Synthase Activity

  • Diterpene Synthase Reaction Complexity: Morrone, Xu, Fulton, Determan, & Peters (2008) demonstrated that a single residue switch in a diterpene synthase could significantly alter the product outcome, exemplifying the enzymatic synthesis of complex molecules like aphidicol-15-ene (Morrone, Xu, Fulton, Determan, & Peters, 2008).

Environmental Impact Studies

  • Neonicotinoid Impact on Aphids: Research by Song & Swinton (2009) on the impact of neonicotinoid insecticides on soybean aphid populations highlights the environmental implications of chemical use in agriculture, relevant to the study of aphidicol-15-ene derivatives (Song & Swinton, 2009).

properties

Product Name

Aphidicol-15-ene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1S,2S,7S,10S,12S)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadec-13-ene

InChI

InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h8,15-17H,5-7,9-13H2,1-4H3/t15-,16-,17-,19-,20-/m0/s1

InChI Key

OQLQRDAXEXXZKZ-TXTPUJOMSA-N

Isomeric SMILES

CC1=CC[C@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C

Canonical SMILES

CC1=CCC23CC1CC2CCC4C3(CCCC4(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aphidicol-15-ene
Reactant of Route 2
Aphidicol-15-ene
Reactant of Route 3
Aphidicol-15-ene
Reactant of Route 4
Aphidicol-15-ene
Reactant of Route 5
Aphidicol-15-ene
Reactant of Route 6
Aphidicol-15-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.